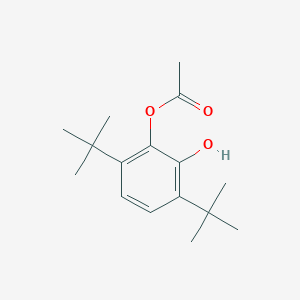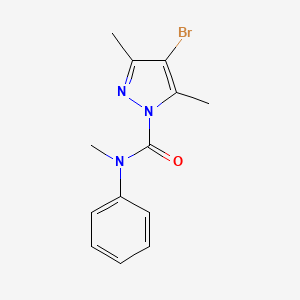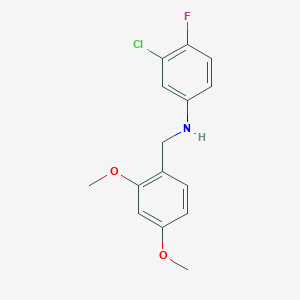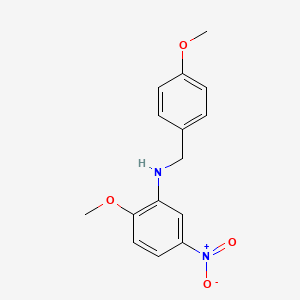
3,6-di-tert-butyl-2-hydroxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-di-tert-butyl-2-hydroxyphenyl acetate, also known as DTBHPA, is an antioxidant commonly used in scientific research. It is a white crystalline solid with a molecular weight of 326.4 g/mol and a melting point of 135-138°C. DTBHPA is widely used in the field of biochemistry due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Mécanisme D'action
3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects through a variety of mechanisms. It is able to scavenge free radicals, preventing them from causing oxidative damage to cells. This compound also enhances the activity of other antioxidants, such as vitamin E, by regenerating them after they have neutralized free radicals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to prevent oxidative damage to lipids, proteins, and DNA. Animal studies have shown that this compound is able to reduce oxidative stress and inflammation, and may have therapeutic effects in a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-di-tert-butyl-2-hydroxyphenyl acetate has several advantages for use in lab experiments. It is a stable compound that is easily synthesized, and has been extensively studied for its antioxidant properties. However, this compound does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, this compound has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell culture experiments.
Orientations Futures
There are several potential future directions for research on 3,6-di-tert-butyl-2-hydroxyphenyl acetate. One area of interest is investigating its potential therapeutic effects in various diseases. For example, this compound has been shown to have anti-cancer effects in animal studies, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the use of this compound in combination with other antioxidants or drugs to enhance its therapeutic effects. Finally, further studies could investigate the mechanisms by which this compound exerts its antioxidant effects, which could lead to the development of new antioxidant therapies.
Méthodes De Synthèse
3,6-di-tert-butyl-2-hydroxyphenyl acetate can be synthesized through a simple two-step process. First, p-tert-butylphenol is reacted with acetic anhydride to form p-tert-butylphenyl acetate. This intermediate is then reacted with hydrochloric acid to form this compound.
Applications De Recherche Scientifique
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been extensively used in scientific research for its antioxidant properties. It is commonly used to protect cells from oxidative damage in vitro, and has been shown to be effective in preventing lipid peroxidation and DNA damage. This compound has also been used in animal studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(3,6-ditert-butyl-2-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(16(5,6)7)9-8-11(13(14)18)15(2,3)4/h8-9,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLALHUQXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)




![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)


